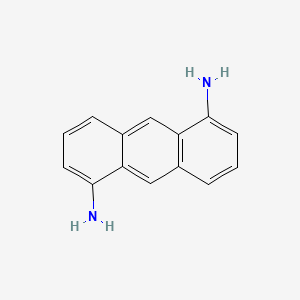

1,5-Anthracenediamine

説明

Significance of Anthracene (B1667546) Derivatives in Functional Materials Research

Anthracene and its derivatives are a cornerstone in materials science research due to their distinctive electronic and photophysical properties stemming from their extended π-conjugated system. nih.gov These compounds are known for their high charge carrier mobility and stability, making them prime candidates for use in organic electronics. frontiersin.org Specifically, anthracene derivatives are integral components in the fabrication of Organic Light-Emitting Diodes (OLEDs), where they function as efficient emissive materials, and Organic Field-Effect Transistors (OFETs). nih.govfrontiersin.org

The rigid, planar structure of the anthracene core provides a robust scaffold that can be chemically modified. aip.org Functionalization of the anthracene ring allows for the fine-tuning of its properties, such as fluorescence quantum yield and lipophilicity. mdpi.com This adaptability has led to their widespread use in developing fluorescent probes for bioimaging and chemical sensing, as they can be designed to interact with specific analytes like metal ions or to respond to changes in their environment. aip.orgmdpi.comnih.gov The ability to form stable, ordered assemblies also makes anthracene derivatives attractive for creating supramolecular soft functional materials with applications as drug carriers. nih.gov

Contextualizing Diamino Substitutions on Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of fused aromatic rings. acs.org The introduction of functional groups, such as amino groups (–NH₂), onto the PAH skeleton dramatically alters their chemical and physical characteristics. Diamino-substituted PAHs are particularly important as monomers in polymer synthesis and as precursors in dye chemistry.

The specific positioning of these amino groups is crucial, a concept known as positional isomerism. In the case of diaminoanthracenes, isomers such as 1,5-, 1,8-, and 2,6-anthracenediamine exhibit distinct properties. lookchem.com The 1,5-substitution pattern in 1,5-anthracenediamine results in a meta-like orientation between the two amino groups, which influences the electronic delocalization across the molecule compared to its isomers. This structural feature impacts the compound's reactivity, solubility, and its performance in final applications, particularly in materials where electronic properties are paramount. For instance, the different electronic and steric environments of the amino groups in each isomer will affect how they participate in polymerization reactions or coordinate with metal ions.

Positional Isomers of Diaminoanthracene

| Isomer Name | Substitution Pattern | CAS Number |

|---|---|---|

| This compound | 1,5-positions | 79015-49-9 |

| 1,8-Anthracenediamine | 1,8-positions | 139312-39-3 |

| 2,6-Anthracenediamine | 2,6-positions | 46710-42-3 |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its application as a monomer in polymer science and as a functional component in optical materials.

Polymer Synthesis: A significant area of research involves the use of this compound in the synthesis of high-performance polymers, such as polyimides and polyamides. researchgate.net The rigid and aromatic nature of the anthracenediamine unit, when incorporated into a polymer backbone, imparts excellent thermal stability and mechanical strength to the resulting material. These properties make such polymers suitable for applications in industries like aerospace and electronics, where materials are required to withstand harsh conditions. For example, aromatic polyamides synthesized from diamine monomers containing bent or twisted non-coplanar structures, like those derived from anthracene, can exhibit high thermal stability and good solubility in organic solvents. researchgate.net

Fluorescent Probes and Optical Studies: The intrinsic fluorescence of the anthracene core is another major driver of research. Studies have explored the photophysical properties of this compound and its derivatives. nih.gov Research has shown that it is highly fluorescent in various solvents, with quantum yields ranging from 12% to 53%. nih.govsemanticscholar.org This solvatochromism—the change in its absorption or emission spectra with solvent polarity—makes it a candidate for use as a probe to study the polarity of microenvironments. nih.gov Furthermore, converting one of the amino groups into an isocyano group has been shown to create derivatives with a strong intramolecular charge-transfer (ICT) character, making them sensitive fluorescent probes. nih.gov This line of research is aimed at developing "smart" dyes for applications in analytical chemistry and cellular imaging. nih.govsemanticscholar.org

Structure

3D Structure

特性

IUPAC Name |

anthracene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWUZRHCJPOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404919 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79015-49-9 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,5 Anthracenediamine

Established Synthetic Routes for 1,5-Anthracenediamine

The synthesis of this compound is most commonly achieved through a multi-step process commencing with the nitration of anthraquinone (B42736), followed by amination and subsequent reduction.

A primary route involves the dinitration of anthraquinone to yield a mixture of dinitroanthraquinones. From this mixture, 1,5-dinitroanthraquinone (B1294578) is isolated and then subjected to amination. A patented process describes the reaction of 1,5-dinitroanthraquinone with ammonia (B1221849) in an organic solvent, such as toluene, under high temperature and pressure to produce 1,5-diaminoanthraquinone (B86024) with high yields. For instance, reacting 1,5-dinitroanthraquinone with liquid ammonia in an autoclave at 150°C and 50 atmospheres for 7 hours can yield 1,5-diaminoanthraquinone in 92% of the theoretical yield. google.com

The final and crucial step is the reduction of the quinone carbonyl groups of 1,5-diaminoanthraquinone to afford the aromatic this compound. While specific conditions for the 1,5-isomer are not extensively detailed in readily available literature, analogous reductions of other diaminoanthraquinone isomers provide insight into effective methodologies. For example, the reduction of 2,6-diaminoanthraquinone (B87147) to 2,6-diaminoanthracene has been explored using various reducing agents. Direct reduction with zinc powder has been shown to yield a mixture of the desired product and its 9,10-dihydro derivative. A more controlled, two-step approach involves the use of tin powder to first reduce the anthraquinone to the corresponding anthrone (B1665570) in quantitative yield, which is then further reduced to the diaminoanthracene in yields of 55–65%. ox.ac.uk Another effective reducing agent for similar systems is sodium dithionite, which is known for its chemoselectivity in reducing aromatic nitro compounds and can be used under aqueous conditions. asianpubs.orgorganic-chemistry.orgresearchgate.net Catalytic hydrogenation is another viable method, often employing catalysts such as palladium on carbon (Pd/C). google.com

Derivatization Strategies for N-Substituted this compound Analogues

The presence of two primary amino groups in this compound offers reactive sites for a variety of derivatization reactions, leading to the synthesis of N-substituted analogues with tailored properties. These transformations can involve N-alkylation, N-arylation, and the formation of other nitrogen-containing functional groups.

Modern cross-coupling reactions are powerful tools for the synthesis of N-aryl derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a prominent method for forming C-N bonds. wikipedia.orglibretexts.orgrug.nl While specific applications to this compound are not widely reported, the reaction's broad substrate scope suggests its potential for the arylation of this diamine. Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides another avenue for the synthesis of aryl amines from aryl halides, although it often requires harsher reaction conditions. wikipedia.orgnih.govrsc.org

The synthesis of N-alkylated derivatives can be achieved through various methods. Reductive amination, for instance, offers a pathway to introduce alkyl groups.

Preparation of Isocyanoaminoanthracene Derivatives from this compound Precursors

A notable chemical transformation of this compound is its conversion to isocyanoaminoanthracene derivatives. These compounds are of interest due to their solvatochromic and fluorescent properties. The synthesis of 1-amino-5-isocyanoanthracene and its N-methylated derivatives has been described, starting from 1,5-diaminoanthracene. This conversion involves the transformation of one of the amino groups into an isocyano group, which significantly alters the electronic and photophysical properties of the molecule.

Advanced Synthetic Techniques for Structural Modification of the Anthracene (B1667546) Core

Modification of the rigid anthracene core of this compound allows for the fine-tuning of its electronic and steric properties. Advanced synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, are instrumental in this regard.

While direct functionalization of the this compound core can be challenging, a common strategy involves the use of halogenated anthracene precursors. For instance, 1,5-dihaloanthracenes can serve as a platform for introducing a variety of substituents through reactions like the Suzuki, Sonogashira, and Heck couplings. These palladium-catalyzed reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, alkynyl, and vinyl groups to the anthracene skeleton.

Furthermore, [2+2+2] cycloaddition reactions catalyzed by transition metals such as iridium offer a powerful method for constructing the anthracene framework itself, with the potential for introducing substituents at various positions. organic-chemistry.org Although not yet demonstrated specifically for the synthesis of substituted 1,5-anthracenediamines, these atom-economical methods hold promise for creating novel derivatives.

Consideration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines to minimize environmental impact. Key areas of focus include the use of safer reagents and solvents, milder reaction conditions, and the development of catalytic processes.

In the synthesis of the precursor, 1,5-diaminoanthraquinone, the initial nitration of anthraquinone often involves harsh conditions and strong acids. Greener alternatives for the subsequent reduction of the nitro groups are actively being researched. Traditional reducing agents like iron or tin in acidic media generate significant amounts of waste. Catalytic hydrogenation, using hydrogen gas as the reductant and a recyclable catalyst, is a more environmentally benign alternative. google.com

Recent advancements in biocatalysis offer promising green routes for the reduction of nitroaromatic compounds. Nitroreductase enzymes can efficiently convert nitro groups to amines under mild, aqueous conditions, often with high selectivity. ox.ac.ukresearchgate.netchemrxiv.orgresearchgate.net The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of these processes.

Advanced Spectroscopic Characterization of 1,5 Anthracenediamine Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides insight into the electronic structure of 1,5-Anthracenediamine by probing the energy required for electronic transitions, primarily π→π* transitions within the conjugated aromatic system. The absorption spectrum of 1,5-diaminoanthracene (DAA) features narrower and more structured bands compared to some of its derivatives. chemicalbook.com

The positions of the absorption maxima (λmax) are sensitive to the solvent environment. A study of this compound in various solvents revealed its electronic absorption properties. The data shows how solvent polarity and hydrogen bonding capability can influence the energy of the electronic transitions. chemicalbook.com

| Solvent | Dielectric Constant (εr) | λAbs (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| Hexane (B92381) | 1.88 | 395 | 7500 |

| Cyclohexane | 2.02 | 396 | 7900 |

| 1,4-Dioxane | 2.21 | 400 | 7600 |

| Toluene | 2.38 | 402 | 7400 |

| Dichloromethane | 8.93 | 406 | 7100 |

| Acetone | 20.7 | 400 | 7000 |

| Acetonitrile | 37.5 | 398 | 7400 |

| Dimethyl sulfoxide (B87167) | 46.7 | 406 | 7100 |

| Methanol | 32.7 | 400 | 7600 |

| Ethanol | 24.6 | 400 | 7500 |

| 2-Propanol | 19.9 | 400 | 7500 |

| 1-Butanol | 17.5 | 401 | 7500 |

| Water | 80.1 | 400 | 6300 |

The main absorption band observed is attributed to the S₀→S₁ (π→π*) electronic transition of the anthracene (B1667546) core, which is modified by the electron-donating amino groups. These auxochromic groups cause a bathochromic (red) shift compared to unsubstituted anthracene, moving the absorption into the visible region. The relatively minor shifts observed across solvents of varying polarity suggest that the ground state and the first excited state have similar polarities.

Analysis of Electronic Absorption Bands and Orbital Transitions

The electronic absorption spectrum of this compound (DAA) is characterized by structured bands that are narrower than those of its amino-isocyano derivatives. semanticscholar.org The absorption bands are attributed to π → π* transitions within the anthracene ring system. The presence of the amino groups, which act as electron-donating auxochromes, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. semanticscholar.org This shift is indicative of the interaction between the lone pair of electrons on the nitrogen atoms and the π-system of the anthracene core.

Computational studies, such as those employing Density Functional Theory (DFT), indicate that the ground state of 1,5-diamino derivatives possesses a notable polar character. nih.gov The nature of these transitions can be further elucidated by examining the molecular orbitals involved. For instance, in related amino-substituted anthracenes, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play a key role in the electronic transitions. nih.gov The mixing of amine-localized and anthrylene-localized orbitals dictates the electronic and molecular structures of these compounds. nih.gov

Solvatochromic Effects on UV-Vis Spectra: Probing Solvent-Molecule Interactions

Solvatochromism refers to the change in the position, intensity, and shape of absorption bands in response to the solvent polarity. scispace.com this compound exhibits solvatochromic behavior, and its UV-Vis spectra have been recorded in a wide range of solvents to understand the solute-solvent interactions. semanticscholar.orgnih.gov The study of these effects provides insights into the electronic distribution in the ground and excited states of the molecule.

The absorption maxima (λAbs) of this compound in various solvents are presented in the table below. A general trend of bathochromic shifts is observed with increasing solvent polarity, which is indicative of a more polar excited state compared to the ground state. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a role in the observed spectral shifts. nih.gov

| Solvent | Dielectric Constant (εr) | λAbs (nm) | ε (M-1cm-1) |

|---|---|---|---|

| Hexane | 1.9 | 406 | 10,200 |

| Toluene | 2.4 | 414 | 9,900 |

| 1,4-Dioxane | 2.2 | 416 | 10,400 |

| Dichloromethane | 8.9 | 422 | 9,700 |

| Chloroform | 4.8 | 423 | 9,600 |

| Tetrahydrofuran (THF) | 7.5 | 419 | 9,900 |

| Acetonitrile | 37.5 | 419 | 10,000 |

| Acetone | 20.7 | 418 | 10,200 |

| Pyridine | 12.4 | 424 | 10,300 |

| Methanol | 32.7 | 420 | 10,000 |

| Dimethylformamide (DMF) | 36.7 | 424 | 10,500 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 426 | 10,400 |

| Water | 80.1 | 420 | 8,900 |

Quantitative Spectrophotometric Analysis of this compound Solutions

Quantitative analysis of this compound in solution can be performed using UV-Vis spectrophotometry, leveraging the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for this analysis.

The molar extinction coefficients for this compound have been determined in various solvents, as shown in the table above. nih.gov These values are crucial for accurately determining the concentration of this compound in unknown samples. For instance, in hexane, the molar absorptivity at 406 nm is 10,200 M-1cm-1. nih.gov It is important to perform such analyses at a concentration where the absorbance falls within the linear range of the spectrophotometer, typically below 0.1, to avoid deviations from the Beer-Lambert law due to effects like self-quenching. horiba.comuci.edu

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules like this compound, providing insights into their excited-state behavior.

Fluorescence Emission Characteristics and Quantum Yield Determination

This compound is a highly fluorescent compound, exhibiting emission in the visible region of the electromagnetic spectrum. mdpi.com The fluorescence emission is sensitive to the solvent environment, a phenomenon that can be visualized by the change in emitted light color in different solvents when illuminated with UV light. researchgate.net

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. horiba.comuci.edu The determination of Φf is often carried out using a comparative method with a well-characterized standard. horiba.com For this compound, the quantum yield is significantly influenced by the polarity of the solvent. mdpi.com The starting anthracene-diamine is highly fluorescent in a variety of solvents, with quantum yields ranging from 12% to 53%. mdpi.com

| Solvent | Φf (%) |

|---|---|

| Hexane | 22 |

| Toluene | 31 |

| 1,4-Dioxane | 53 |

| Dichloromethane | 37 |

| Chloroform | 38 |

| Tetrahydrofuran (THF) | 48 |

| Acetonitrile | 27 |

| Acetone | 26 |

| Pyridine | 12 |

| Methanol | 22 |

| Dimethylformamide (DMF) | 25 |

| Dimethyl sulfoxide (DMSO) | 23 |

| Water | 15 |

Investigation of Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a fundamental photoinduced process where an electron is transferred from a donor to an acceptor group within the same molecule. nih.gov In this compound, the amino groups act as electron donors and the anthracene core can act as an electron acceptor. Upon photoexcitation, there can be a significant redistribution of electron density, leading to the formation of an ICT state.

The existence of ICT states in amino-substituted anthracenes is supported by both experimental observations and computational studies. nih.govnih.gov The strong bathochromic shifts in fluorescence spectra with increasing solvent polarity are a hallmark of ICT. nih.gov DFT calculations have been used to model the HOMO and LUMO, providing evidence for the transfer of electron density from the amino groups to the anthracene moiety in the excited state. nih.gov In some derivatives, a twisted intramolecular charge transfer (TICT) state can be formed, where the amino group twists relative to the aromatic ring, further stabilizing the charge-separated state. nih.govrsc.org

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. nih.govresearchgate.net This process often leads to the formation of a transient tautomer with distinct fluorescence properties, typically resulting in a large Stokes shift. researchgate.net

While the amino groups in this compound are not typical proton donors for ESIPT, studies on related anthracene derivatives with hydroxyl or urea (B33335) groups demonstrate the importance of the substitution pattern on the anthracene ring for ESIPT to occur. rsc.orgnih.gov For instance, anthracene-diurea compounds with urea groups at the 1 and 5 positions have been shown to exhibit ESIPT. rsc.org The presence of an intramolecular hydrogen bond is a prerequisite for ESIPT. researchgate.netrsc.org Although direct evidence for ESIPT in this compound itself is not prominent in the literature, the principles from related systems suggest that appropriate functionalization could potentially induce this phenomenon.

Solvatochromic Response of Fluorescence Emission to Environmental Polarity

The fluorescence emission of this compound exhibits a notable solvatochromic response, meaning its emission wavelength is sensitive to the polarity of the surrounding solvent. This phenomenon arises from changes in the dipole moment of the molecule upon excitation. In nonpolar solvents, the emission spectrum is typically structured and appears at shorter wavelengths. As the solvent polarity increases, the emission band becomes broader, less structured, and shifts to longer wavelengths (a bathochromic shift). This is due to the stabilization of the more polar excited state by the polar solvent molecules.

A detailed study on the optical properties of 1,5-diaminoanthracene (DAA) has provided extensive data on its solvatochromic behavior. mdpi.comnih.gov The fluorescence quantum yield of 1,5-diaminoanthracene is high across a range of solvents, indicating its strong fluorescent nature. mdpi.com The table below summarizes the fluorescence emission maxima of this compound in various solvents of differing polarities.

Table 1: Fluorescence Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) [nm] |

|---|---|---|

| Hexane | 1.88 | 430 |

| Toluene | 2.38 | 445 |

| 1,4-Dioxane | 2.21 | 460 |

| Dichloromethane | 8.93 | 485 |

| Chloroform | 4.81 | 478 |

| Tetrahydrofuran (THF) | 7.58 | 475 |

| Acetonitrile | 37.5 | 505 |

| Acetone | 20.7 | 495 |

| Pyridine | 12.4 | 480 |

| Methanol | 32.7 | 510 |

| Dimethylformamide (DMF) | 36.7 | 500 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 508 |

| Water | 80.1 | 540 |

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamics of electronically excited states. This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the excited-state lifetime (τ) of the fluorophore. The lifetime is a crucial parameter as it reflects the rates of all de-excitation processes, both radiative (fluorescence) and non-radiative.

For this compound, the excited-state lifetime is expected to be in the nanosecond range, typical for many aromatic fluorophores. nih.gov While a detailed study has reported the fluorescence quantum yields of 1,5-diaminoanthracene in various solvents, specific values for its excited-state lifetime are not extensively documented in the cited literature. mdpi.com However, the high fluorescence quantum yields suggest that the radiative decay pathway is significant. mdpi.com The excited-state lifetime can be influenced by the solvent environment due to factors such as solvent polarity and hydrogen bonding interactions, which can alter the rates of non-radiative decay pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine groups are expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the anthracene core would give rise to a series of bands in the 1400-1650 cm⁻¹ region. Additionally, N-H bending vibrations are expected around 1600 cm⁻¹, and C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1650 |

| N-H Bend | ~1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern.

For this compound (C₁₄H₁₂N₂), the expected exact mass is approximately 208.10 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 208. Due to the presence of two nitrogen atoms, this molecular ion peak will follow the nitrogen rule, having an even m/z value.

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or the loss of HCN. The fused aromatic ring system of the anthracene core is relatively stable, so fragmentation of the ring itself would require higher energy. While specific mass spectral data for this compound is not available in the search results, data for the related compound 1,5-diaminoanthraquinone (B86024) shows a prominent molecular ion peak. nih.govresearchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [C₁₄H₁₂N₂]⁺˙ | 208 | Molecular Ion |

| [C₁₄H₁₁N₂]⁺ | 207 | Loss of a hydrogen atom |

| [C₁₃H₁₁N]⁺˙ | 181 | Loss of HCN |

X-ray Diffraction for Single Crystal and Powder Structure Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, while powder X-ray diffraction is used to identify the crystalline phases present in a bulk sample.

The crystal structure of this compound would reveal the packing of the molecules in the solid state, including any hydrogen bonding networks involving the amine groups. This information is crucial for understanding its solid-state properties. While the crystal structure of the parent this compound is not detailed in the provided search results, a study on the crystal structure of N,N'-diphenyl-1,5-diaminoanthraquinone shows that the anthraquinone (B42736) nucleus is planar. iucr.org It is expected that the anthracene core of this compound would also be largely planar. The specific crystal system, space group, and unit cell dimensions would be determined from a full single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 1,5 Anthracenediamine

Density Functional Theory (DFT) for Ground State Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground-state properties of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying polyatomic systems like 1,5-Anthracenediamine. koreascience.kr DFT calculations are centered on the electron density of a molecule to determine its energy and, consequently, its structural and electronic properties.

The first step in a theoretical investigation is typically geometry optimization. This computational process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For this compound, the core anthracene (B1667546) unit is expected to be largely planar due to its aromatic π-conjugated system.

The primary conformational variables are the orientation of the two amino (-NH₂) groups relative to the anthracene plane. DFT calculations can explore the potential energy surface to identify the global minimum energy conformation. This involves analyzing the rotation around the C-N bonds and the pyramidalization at the nitrogen atoms. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Conceptual) This table presents typical bond lengths and angles that would be determined through DFT calculations.

| Parameter | Description | Typical Calculated Value |

| C-C (aromatic) | Bond lengths within the anthracene rings | 1.39 - 1.42 Å |

| C-N | Bond length between the anthracene carbon and amine nitrogen | ~1.40 Å |

| N-H | Bond length of the amine group hydrogens | ~1.01 Å |

| ∠C-N-H | Angle within the amine group | ~110-115° |

| ∠C-C-N | Angle of the amine substituent on the ring | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Electron Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited and is generally associated with higher chemical reactivity. irjweb.com For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO and potentially lower the energy of the LUMO compared to unsubstituted anthracene, leading to a smaller energy gap. researchgate.netresearchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distribution, showing that both HOMO and LUMO are typically π-orbitals distributed across the anthracene framework.

Table 2: Calculated Frontier Molecular Orbital Energies (Conceptual Data) This table illustrates the kind of data obtained from DFT calculations for FMOs.

| Orbital | Energy (eV) | Description |

| HOMO | -5.25 | Highest Occupied Molecular Orbital; region of electron donation |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 4.15 | Energy required for the lowest electronic excitation |

Calculation of Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added. These fundamental properties govern a molecule's ability to participate in charge transfer processes.

Within the framework of DFT, IP and EA can be estimated using Koopmans' theorem, which approximates them as the negative of the HOMO and LUMO energies, respectively (IP ≈ -E_HOMO; EA ≈ -E_LUMO). usd.ac.id However, a more accurate method involves direct calculation through the ΔSCF (Delta Self-Consistent Field) approach. This method calculates the IP and EA as the difference in the total energies of the neutral molecule and its corresponding cation or anion. dovepress.comnih.gov

Table 3: Theoretical Ionization Potential and Electron Affinity (Conceptual Data) This table shows representative values for IP and EA as determined by different computational methods.

| Property | Method | Calculated Value (eV) |

| Ionization Potential (IP) | Koopmans' Theorem (-E_HOMO) | 5.25 |

| Ionization Potential (IP) | ΔSCF Method (E_cation - E_neutral) | 5.50 |

| Electron Affinity (EA) | Koopmans' Theorem (-E_LUMO) | 1.10 |

| Electron Affinity (EA) | ΔSCF Method (E_neutral - E_anion) | 0.95 |

Dipole Moments and Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a more detailed picture of the charge distribution. mdpi.com It is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. The MESP for this compound would show regions of negative potential (typically colored red) around the electronegative nitrogen atoms due to their lone pairs of electrons. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino groups, identifying them as sites susceptible to nucleophilic attack.

DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the specific vibrational modes (stretching, bending, twisting) of the molecule's chemical bonds. The calculated frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) and Raman spectra. koreascience.kr

For this compound, the predicted spectrum would feature characteristic peaks corresponding to:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region, indicative of the amino groups.

C-H aromatic stretching: Around 3000-3100 cm⁻¹.

C=C aromatic ring stretching: In the 1400-1600 cm⁻¹ range.

N-H bending (scissoring): Around 1600 cm⁻¹.

C-N stretching: Typically found between 1250-1350 cm⁻¹.

Comparing the simulated spectrum to an experimental one allows for the precise assignment of observed spectral bands to specific molecular motions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netrsc.org TD-DFT can predict the vertical excitation energies, which correspond to the absorption of light by the molecule, and the oscillator strengths, which relate to the intensity of the absorption bands in a UV-Visible spectrum. researchgate.net

For this compound, TD-DFT calculations would predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The transition to the S₁ state is typically responsible for the lowest energy absorption band in the UV-Vis spectrum. These calculations can characterize the nature of the electronic transition, which for an aromatic system like this would be a π → π* transition, involving the promotion of an electron from a π-bonding orbital (like the HOMO) to a π*-antibonding orbital (like the LUMO). researchgate.net

Studies have shown that 1,5-diaminoanthracene can act as a weak solvatochromic dye, where its fluorescence emission shifts to longer wavelengths in more polar solvents. semanticscholar.org This suggests that the excited state has a different charge distribution and possibly a larger dipole moment than the ground state, a phenomenon that can be further investigated and quantified using TD-DFT calculations. mdpi.com

Table 4: Illustrative TD-DFT Calculated Excited State Properties (Conceptual Data) This table provides an example of the output from a TD-DFT calculation for the lowest energy electronic transition.

| Parameter | Calculated Value | Description |

| Excitation Energy (S₀ → S₁) | 2.85 eV | Energy of the lowest singlet electronic transition |

| Wavelength (λ_max) | 435 nm | Predicted wavelength of maximum absorption |

| Oscillator Strength (f) | 0.25 | A measure of the transition probability (intensity) |

| Transition Character | HOMO → LUMO (95%) | Describes the main orbital contributions to the excitation |

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic transitions that give rise to the absorption and emission spectra of this compound.

Recent studies have utilized TD-DFT calculations to investigate the spectroscopic properties of 1,5-diaminoanthracene. For instance, calculations have been performed at the TD-B3LYP/6-311++G(2d,2p) level of theory with a Polarizable Continuum Model (PCM) to account for solvent effects, such as in dimethyl sulfoxide (B87167) (DMSO). rsc.org These simulations help in assigning the observed experimental absorption and emission bands to specific electronic transitions, such as the HOMO to LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. rsc.org

The theoretical approach allows for the optimization of the molecule's geometry in both its ground state (S0) and its first excited state (S1), providing insights into the structural changes that occur upon photoexcitation. rsc.org The agreement between simulated spectra and experimental data recorded in various solvents validates the computational models used. nih.govnih.gov

Below is a table summarizing the type of data typically generated from such computational studies, illustrating the kind of insights they provide into the electronic transitions of this compound.

| Computational Method | Basis Set | Solvent Model | Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| TD-B3LYP | 6-311++G(2d,2p) | PCM (DMSO) | S0 -> S1 | Data not available | Data not available |

| TD-B3LYP | 6-311++G(2d,2p) | PCM (DMSO) | S0 -> S2 | Data not available | Data not available |

Characterization of Excited-State Charge Transfer Character

Upon absorption of light, molecules can enter an excited state with a different electronic distribution compared to the ground state. For D-π-A (Donor-π-Acceptor) systems, this can lead to a phenomenon known as Intramolecular Charge Transfer (ICT). nih.gov In this compound, the amino groups can act as electron donors and the anthracene core as the π-system.

Computational methods are crucial for characterizing the nature and extent of this charge transfer. By analyzing the molecular orbitals involved in the electronic transition, it is possible to determine the shift in electron density. For derivatives of 1,5-diaminoanthracene, computational findings from TD-DFT calculations and the analysis of Molecular Electrostatic Potential (MESP) isosurfaces have been shown to be in good agreement with experimental observations of ICT character. nih.govnih.gov

DFT calculations can also yield ground and excited state dipole moments. A significant increase in the dipole moment upon excitation is a strong indicator of a more polar excited state, which is characteristic of ICT. For 1,5-diaminoanthracene, the ground state dipole moment in hexane (B92381) has been calculated to be 2.0 D. nih.gov

The table below illustrates the kind of data used to characterize the charge transfer properties.

| Property | Ground State (S0) | First Excited State (S1) |

| Calculated Dipole Moment (in Hexane) | 2.0 D nih.gov | Data not available |

| Nature of Dominant Transition | π -> π* | Data not available |

| Electron Density Distribution | Concentrated on donor and π-system | Shifted towards acceptor region |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

As of the latest search, specific molecular dynamics (MD) simulation studies focusing exclusively on the dynamic behavior and intermolecular interactions of this compound could not be identified in the available literature. MD simulations are a powerful tool for understanding the movement and interactions of molecules over time in various environments, such as in solution or in a crystalline state. Such studies would provide valuable insights into solvation dynamics, aggregation behavior, and interactions with other molecules or materials. Future computational research may explore these aspects of this compound's behavior.

Quantum Chemical Methods for Reaction Pathway and Transition State Analysis

There is currently a lack of specific research in the searched literature applying quantum chemical methods to analyze the reaction pathways and transition states for reactions involving this compound. These computational techniques are essential for understanding reaction mechanisms, calculating activation energies, and predicting the feasibility of chemical transformations. Investigating the reactivity of the amino groups or the aromatic core of this compound through methods like DFT would be a valuable area for future theoretical studies.

Excited State Dynamics and Photophysical Mechanisms in 1,5 Anthracenediamine Systems

Exciton Transport and Energy Transfer Processes

Upon photoexcitation, a molecule is promoted to an electronically excited state. In systems containing multiple chromophores, such as molecular aggregates or donor-acceptor cassettes, this excitation energy, or exciton, is not necessarily localized on a single molecule. It can be transferred from one molecule (the donor) to another (the acceptor). The efficiency of this energy transfer depends on factors like the distance between the donor and acceptor, their relative orientation, and the structure of any linking groups. researchgate.net

In donor-acceptor systems involving anthracene (B1667546) derivatives, energy transfer is a key process. For instance, in cassettes where an anthracene unit is conjugated to a BODIPY (boron-dipyrromethene) dye, the anthracene can act as a donor, absorbing light at shorter wavelengths and transferring the energy to the BODIPY acceptor, which then fluoresces. researchgate.net The mechanism of energy transfer can occur through space (Förster or Dexter mechanisms) or through bonds, particularly when the donor and acceptor are connected by a conjugated linker. researchgate.net Whenever the lowest triplet state of a host material, such as an anthracene crystal, is situated between the lowest singlet (S₁) and lowest triplet (T₁) excited states of a guest molecule, an intermolecular intersystem crossing can occur. nih.gov This process involves a singlet-to-triplet energy transfer from the guest to the host, followed by the triplet exciton being transferred back to the guest molecule. nih.gov

Intermolecular Charge Separation and Recombination Dynamics

In donor-acceptor systems, photoexcitation can lead to intermolecular charge separation (CS), where an electron is transferred from the donor to the acceptor, creating a charge-separated state (CSS). This process is fundamental to photochemical energy conversion. nih.gov The subsequent process is charge recombination (CR), where the electron returns to the donor, leading back to the ground state or sometimes to a triplet state.

Studies on donor-acceptor dyads based on anthracene have shown that the rates of CS and CR are highly dependent on the molecular structure and the surrounding medium. rsc.org For example, in certain anthracene carboxyimide-based dyads, ultrafast charge separation can occur on the femtosecond timescale. rsc.org In polar solvents, the formation of a symmetry-breaking charge-separated state is a common phenomenon in molecules with a symmetrical structure, like bianthryls, and is often driven by the orientational motion of the solvent molecules. nih.gov

The recombination of the charge-separated state can be a non-productive pathway, leading back to the ground state, or it can lead to the formation of a triplet excited state. rsc.org In some 9,10-bis(phenylethynyl)anthracene (BPEA) dimers and trimers, triplet state formation in polar solvents occurs not through singlet fission but through charge recombination from a symmetry-breaking charge-separated state. nih.gov The mechanism for this can be either spin-orbit charge transfer intersystem crossing (SOCT-ISC) or radical-pair intersystem crossing (RP-ISC). nih.gov

Influence of Solvent and Aggregation State on Excited-State Relaxation Pathways

The environment surrounding a molecule plays a critical role in its excited-state dynamics. Solvent polarity, viscosity, and hydrogen-bonding capability can significantly alter relaxation pathways. dtu.dkmsu.edu For 1,5-diaminoanthracene and its derivatives, the fluorescence quantum yield is strongly influenced by the polarity of the solvent. mdpi.com While the parent 1,5-diaminoanthracene is highly fluorescent in various solvents, its isocyano derivatives are practically non-fluorescent in polar solvents, indicating a change in the dominant relaxation pathway. mdpi.com This solvatochromic behavior, characterized by a redshift in the emission maximum with increasing solvent polarity, is indicative of an intramolecular charge-transfer (ICT) character in the excited state. mdpi.com

The aggregation of molecules can also dramatically alter their photophysical properties. While many fluorophores experience aggregation-caused quenching (ACQ), some exhibit aggregation-induced emission (AIE), where the fluorescence is stronger in the aggregated state than in solution. nih.govresearchgate.netresearchgate.net This AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net In some molecular rotors, the formation of through-space aromatic-dimer states in aggregates or at low temperatures can become the primary emissive species. nih.govresearchgate.net

| Compound | Solvent | Emission Maxima (λ_Em) | Quantum Yield (Φ_f) | Stokes Shift (Δν̃_SS) |

| 1,5-diaminoanthracene (DAA) | Dioxane | 443 nm | 0.53 | 3042 cm⁻¹ |

| Toluene | 437 nm | 0.49 | 2720 cm⁻¹ | |

| Chloroform | 465 nm | 0.38 | 3737 cm⁻¹ | |

| Acetonitrile | 480 nm | 0.12 | 4370 cm⁻¹ | |

| 1-amino-5-isocyanoanthracene (ICAA) | Dioxane | 501 nm | 0.02 | 4710 cm⁻¹ |

| Toluene | 487 nm | 0.05 | 4220 cm⁻¹ | |

| Chloroform | 533 nm | <0.01 | 5693 cm⁻¹ | |

| Acetonitrile | 550 nm | <0.01 | 6323 cm⁻¹ |

This table presents fluorescence data for 1,5-disubstituted anthracene derivatives in various solvents, highlighting the significant impact of solvent polarity on their emission properties. Data sourced from mdpi.com.

Ultrafast Pump-Probe Spectroscopy for Resolving Picosecond to Femtosecond Dynamics

To directly observe the rapid events that follow photoexcitation, such as charge separation, internal conversion, and vibrational relaxation, researchers employ ultrafast spectroscopic techniques. Pump-probe spectroscopy is a powerful method for studying these dynamics on picosecond (10⁻¹² s) to femtosecond (10⁻¹⁵ s) timescales. rsc.org

In a typical pump-probe experiment, a short, intense "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, monitors the changes in absorption or emission of the sample as it evolves. nih.govuni-kiel.de By varying the time delay between the pump and probe pulses, a "movie" of the excited-state dynamics can be constructed. This technique has been used to study the relaxation and fragmentation dynamics of polycyclic aromatic hydrocarbons (PAHs), revealing the lifetimes of their excited states. uni-kiel.de For instance, studies on the radical anions of cyanoanthracenes using pump-probe transient absorption spectroscopy have shown that their excited states have very short lifetimes of 3-5 picoseconds, decaying rapidly through non-radiative pathways. nih.gov Femtosecond transient absorption studies have also been instrumental in demonstrating ultrafast charge separation (CS) and efficient charge recombination (CR) in donor-acceptor dyads. rsc.org

Intersystem Crossing (ISC) and Triplet State Formation Pathways

Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁). The formation of triplet states is pivotal for applications such as photosensitization and photon upconversion. rsc.orgosti.gov The efficiency of ISC is often enhanced by the presence of heavy atoms, but it can also be significant in heavy-atom-free organic molecules through various mechanisms.

One such mechanism is spin-orbit charge transfer (SOCT-ISC). rsc.org In certain donor-acceptor systems, a small energy gap between a charge-separated state and a triplet state can lead to efficient ISC. rsc.org Another pathway involves high-lying triplet states. In a boron dipyrromethene-anthracene dyad, rapid triplet state formation occurs primarily via high-energy triplet states through both spin-orbit coupled charge transfer and El-Sayed's rule-breaking intersystem crossing. rsc.org

The reverse process, reverse intersystem crossing (RISC), from a triplet state back to a singlet state, is also important, particularly for harvesting triplet excitons in applications like organic light-emitting diodes (OLEDs). High-level reverse intersystem crossing (HL-RISC) from upper triplet states (T₂, T₃, etc.) to the S₁ state can significantly enhance the efficiency of triplet-triplet annihilation (TTA) upconversion. osti.gov Time-dependent DFT calculations have shown that 1,5-diphenylanthracene (1,5-DPA) can undergo HL-RISC from its T₃ state to the S₁ state. osti.gov

| Isomer | TTA Efficiency (η_TTA) | Spin Statistical Factor (η) | Upconversion Quantum Yield (Φ_UC) |

| 9,10-DPA | 0.290 | 0.60 | 0.221 |

| 1,5-DPA | 0.223 | 0.46 | - |

| 2,6-DPA | 0.067 | 0.14 | - |

This table compares the triplet-triplet annihilation (TTA) efficiencies and spin statistical factors for different isomers of diphenylanthracene (DPA), showing the influence of molecular structure on triplet state dynamics. Data sourced from osti.gov.

Supramolecular Chemistry and Self Assembly of 1,5 Anthracenediamine Architectures

Design and Analysis of Hydrogen Bonding Networks

The two primary amine groups on the 1,5-Anthracenediamine scaffold are pivotal to its ability to form hydrogen bonds. Each amine group can act as a hydrogen bond donor, and the nitrogen atom can also serve as an acceptor. This dual functionality allows for the creation of extended hydrogen-bonding networks, which are fundamental to the rational design of solid-state materials with desired properties.

In a comparative study of two heptacyclic compounds derived from this compound, the critical role of hydrogen bonding in directing self-assembly was demonstrated. acs.orgnih.gov One derivative, 7,15-dihydroanthra[1,2-b:5,6-b′]di(7-azaindole) (ADAI), was specifically designed with strategically located hydrogen bond donor (N-H of the pyrrole) and acceptor (N of the pyridine) sites. This design facilitates a hydrogen bond-directed self-assembly into a ribbon-like supramolecular structure. acs.orgnih.gov In contrast, a similar derivative lacking the nitrogen in the outer rings, 7,15-dihydroanthra[1,2-b:5,6-b′]diindole (ADI), could not form such hydrogen-bonded networks. acs.orgnih.gov

The specific hydrogen bonding in ADAI (N-Hpyrrole···Npyridine) not only directs the initial formation of ribbons but also stabilizes a columnar arrangement of these ribbons through π-π stacking. acs.orgnih.gov This demonstrates how the foundational hydrogen-bonding capabilities of the this compound unit can be harnessed in more complex systems to control molecular organization.

Further evidence of hydrogen bonding's influence is seen in the solvatochromic properties of this compound and its derivatives. The significant shifts in the UV-vis absorption spectra in solvents like dimethyl sulfoxide (B87167) (DMSO) are attributed to hydrogen bond donation from the amine groups to the solvent molecules. mdpi.com

| Derivative | Hydrogen Bonding Interaction | Resulting Supramolecular Structure |

| ADAI | N-Hpyrrole···Npyridine | Ribbon-like structures, columnar π-stacking |

| ADI | None | Herringbone packing |

Host-Guest Interactions and Encapsulation Studies

The rigid, planar, and electron-rich anthracene (B1667546) core of this compound makes it an excellent candidate for host-guest chemistry, particularly in the construction of larger host architectures. These architectures can encapsulate smaller "guest" molecules, leading to applications in sensing, catalysis, and materials science.

A notable example is the use of a C2-symmetric 1,5-diaminoanthracene building block to construct an iron-based tetrahedral cage (FeII4L6). mdpi.com In this intricate structure, the anthracene panels form the edges of the tetrahedron. This cage was then used in a Diels-Alder cycloaddition reaction with tetracyanoethylene (TCNE), which modified the anthracene panels and created a new cage with an enclosed cavity. mdpi.com This modified cage demonstrated the ability to encapsulate a fullerene C60 molecule, showcasing a clear host-guest relationship. mdpi.com

This research highlights how the this compound unit can be incorporated into complex three-dimensional structures, with the anthracene moiety playing a direct role in defining the guest-binding cavity.

Crystal Engineering for Controlled Molecular Packing and Solid-State Properties

Crystal engineering aims to control the arrangement of molecules in a crystal lattice to achieve desired physical and chemical properties. For derivatives of this compound, hydrogen bonding is a key tool in this endeavor.

The solid-state packing of the aforementioned ADAI and ADI derivatives provides a stark contrast. The ADAI molecule, capable of hydrogen bonding, crystallizes in a triclinic cell (space group P-1) and forms a slipped-stacking arrangement. acs.orgnih.gov The hydrogen bonds lead to the formation of ribbon-like structures, which then stack into columns. This arrangement creates an expanded π-surface and results in a higher crystal density compared to ADI. acs.orgnih.gov

Conversely, the ADI molecule, which cannot form these directed hydrogen bonds, crystallizes in a monoclinic cell (space group P21/m) and exhibits a herringbone packing motif. acs.orgnih.gov This is a common packing arrangement for fused polyaromatic systems, but it lacks the specific columnar stacking seen in ADAI. acs.orgnih.gov

These findings underscore the power of incorporating hydrogen-bonding sites, a feature inherent to the this compound precursor, to dictate the crystal packing and, consequently, the electronic properties of the resulting materials. The controlled, hydrogen-bond-directed self-assembly in ADAI leads to enhanced thermal robustness in organic thin-film transistors. acs.orgnih.gov

| Property | ADAI Derivative | ADI Derivative |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/m |

| Molecular Packing | Slipped-stacking, columnar | Herringbone |

| Driving Interaction | Hydrogen bonding, π-π stacking | van der Waals forces |

Spontaneous Self-Assembly Processes in Solution and at Interfaces

The principles that govern crystal packing also drive self-assembly in solution and at interfaces. The combination of π-π stacking interactions from the anthracene core and hydrogen bonding from the amine groups can lead to the formation of well-defined aggregates in various media.

The synthesis of hole-transporting materials for perovskite solar cells has utilized 1,5-diaminoanthracene as a core component, indicating its utility in forming self-assembled layers crucial for device performance. mdpi.com The tendency of such molecules to self-assemble is critical for creating the ordered thin films necessary for efficient charge transport. acs.orgnih.gov

The study of ADAI and ADI further illustrates this principle. The hydrogen bond-directed self-assembly of ADAI into ribbon-like structures is a spontaneous process that dictates the material's morphology. acs.orgnih.gov This pre-organization in solution can influence the final structure of thin films cast from that solution, impacting the performance of electronic devices. acs.orgnih.gov

Advanced Applications of 1,5 Anthracenediamine in Emerging Technologies

Organic Electronics and Optoelectronic Devices

While the broader family of anthracene (B1667546) derivatives has been extensively utilized in organic electronics, specific research detailing the performance of 1,5-Anthracenediamine in such devices is still emerging. The anthracene core is known for its high fluorescence quantum yield and charge-carrying capabilities, making it a fundamental building block for various organic electronic components. The diamino substitution at the 1 and 5 positions is expected to influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.

Emitters and Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are renowned for their use as blue emitters in OLEDs due to their wide bandgap. semicon-storage.com They are also employed as host materials for phosphorescent emitters and as charge-transporting materials. semicon-storage.com While specific studies on the application of this compound as a primary emitter or a charge transport layer in OLEDs are not extensively documented, its structural similarity to other high-performance diaminoanthracene derivatives suggests potential in these areas. For instance, 9,10-disubstituted diaminoanthracene derivatives have been successfully used as green host electroluminescent materials.

Active Materials in Organic Field-Effect Transistors (OFETs)

The planar structure and potential for strong intermolecular interactions make anthracene derivatives suitable as active materials in OFETs. researchgate.net These interactions are crucial for efficient charge transport through the semiconductor layer. Although 1,5-diaminoanthracene has been mentioned as a building block for organic semiconductors, detailed studies on its charge transport properties, such as hole and electron mobility in an OFET device, are limited in publicly available research. The amino groups could potentially enhance p-type semiconducting properties.

Donor or Acceptor Components in Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, anthracene-based molecules have been investigated as both electron donor and acceptor materials. mdpi.com The performance of OPVs is highly dependent on the molecular structure and energy level alignment of the donor and acceptor materials. While there is research on the use of 1,5-diaminoanthraquinone (B86024) (a related but distinct compound) in dye-sensitized solar cells, specific data on the application and efficiency of this compound in OPVs is not yet well-established.

Design of N-type and P-type Semiconductor Materials

The development of both n-type (electron-transporting) and p-type (hole-transporting) organic semiconductors is essential for creating efficient organic electronic devices. The introduction of amino groups, which are electron-donating, into the anthracene core would typically favor p-type semiconducting behavior. To achieve n-type properties, strong electron-withdrawing groups would likely need to be incorporated into the this compound structure. While the potential to use this compound as a precursor for p-type materials exists, specific research on the synthesis and characterization of such materials is not widely reported.

Chemosensors and Molecular Probes for Environmental and Biological Sensing

The application of this compound and its derivatives in the field of chemosensors is more concretely documented, particularly in the development of fluorescent probes that are sensitive to their local environment.

Development of Polarity-Sensitive Fluorescent Probes

Fluorophores that exhibit changes in their fluorescence properties, such as emission wavelength and quantum yield, in response to the polarity of their environment are known as solvatochromic fluorophores. acs.org These molecules are valuable as probes for studying the microenvironments of complex systems like biological membranes and polymer matrices.

This compound (DAA) itself displays a weak positive solvatochromic behavior, meaning its fluorescence emission shifts to longer wavelengths (a bathochromic shift) as the solvent polarity increases. acs.org For instance, its emission maximum shifts from 475 nm in non-polar hexane (B92381) to 511 nm in highly polar dimethyl sulfoxide (B87167) (DMSO). acs.org

More significant solvatochromic properties are observed in derivatives of this compound where one of the amino groups is converted into an electron-withdrawing isocyano group (-NC). This creates a donor-π-acceptor (D-π-A) structure within the molecule, enhancing the intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for strong solvatochromism.

A study on 1-amino-5-isocyanoanthracene (ICAA) and its N-methylated derivatives demonstrated a significant redshift in the emission maximum of 50–70 nm compared to the parent 1,5-diaminoanthracene in most solvents. acs.org The fluorescence quantum yield of these isocyano derivatives is also strongly influenced by solvent polarity; they are highly fluorescent in non-polar solvents but become practically non-fluorescent in more polar solvents. rsc.org This "off-on" switching of fluorescence in different polar environments makes them potentially useful for applications such as cell staining, where a reduced background fluorescence in aqueous (polar) media is desirable. rsc.org

The following table presents the fluorescence emission maxima (λEm) and quantum yields (Φf) of 1,5-diaminoanthracene (DAA) in a range of solvents with varying polarity, as indicated by the Dimroth-Reichardt parameter, ET(30).

| Solvent | ET(30) (kcal/mol) | Emission Maximum (λEm) (nm) | Fluorescence Quantum Yield (Φf) (%) |

|---|---|---|---|

| Hexane | 31.0 | 475 | 53 |

| Toluene | 33.9 | 494 | 47 |

| 1,4-Dioxane | 36.0 | 502 | 52 |

| Chloroform | 39.1 | 510 | 43 |

| Tetrahydrofuran (THF) | 37.4 | 506 | 42 |

| Acetone | 42.2 | 508 | 27 |

| Acetonitrile | 45.6 | 507 | 20 |

| Dimethylformamide (DMF) | 43.2 | 508 | 20 |

| Dimethyl sulfoxide (DMSO) | 45.1 | 511 | 18 |

| Methanol | 55.4 | 526 | 12 |

Detection of Specific Ions and Small Molecules

The development of fluorescent chemosensors for the detection of specific ions and small molecules is a significant area of research, with applications ranging from environmental monitoring to clinical diagnostics. frontiersin.org this compound serves as a foundational structure for the synthesis of such sensors. By modifying one of the amino groups, the electronic properties of the anthracene system can be tuned to create selective and sensitive fluorescent probes.

A notable example is the conversion of this compound into 1-amino-5-isocyanoanthracene (ICAA). This derivative has demonstrated potential in probing the polarity of its microenvironment. mdpi.com The fluorescence quantum yield of ICAA is highly dependent on the polarity of the solvent, being fluorescent in less polar environments and practically non-fluorescent in more polar solvents. This "turn-off" sensing mechanism is advantageous in applications like cell staining, as it can reduce background fluorescence. mdpi.com Furthermore, derivatives of the related 1,5-isocyanoamino-naphthalene (ICAN) have been shown to selectively detect mercury (Hg²⁺) and silver (Ag⁺) ions, highlighting the potential of isocyanoamino-functionalized polycyclic aromatic hydrocarbons in ion sensing. mdpi.com

The general principle behind these sensors often involves a receptor unit that selectively interacts with the analyte and a fluorophore that signals this interaction. In the case of this compound derivatives, the anthracene core acts as the fluorophore, and the modified amino groups can be tailored to act as the receptor for specific ions or small molecules.

| Derivative | Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|---|

| 1-Amino-5-isocyanoanthracene (ICAA) | Solvent Polarity | Fluorescence quenching in polar solvents | Probing microenvironment polarity |

| Isocyanoamino-naphthalene derivatives (related to ICAA) | Hg²⁺ and Ag⁺ ions | Selective fluorescent response | Heavy metal ion detection |

Biomedical Imaging and Cell Staining Applications

Fluorescent dyes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and processes with high specificity. nih.gov The anthracene scaffold, with its inherent fluorescence, is a common component in the design of such dyes. This compound, and more specifically its derivatives, have been investigated for their utility in biomedical imaging and cell staining.

Design of Bio-compatible Fluorescent Dyes for Cellular Imaging

The design of biocompatible fluorescent dyes for live-cell imaging requires careful consideration of factors such as cell permeability, low cytotoxicity, and photostability. nih.gov While information on the direct use of unmodified this compound is limited, its structural motif is present in more complex dyes developed for these purposes. The amino groups at the 1 and 5 positions provide convenient handles for chemical modification to enhance biocompatibility and targeting specificity. For instance, these groups can be functionalized to improve water solubility or to attach moieties that direct the dye to specific cellular compartments.

Probes for Selective Staining of Subcellular Compartments

The selective staining of subcellular organelles is crucial for understanding their function and dynamics. rsc.org Derivatives of the diaminoanthracene family have shown promise as specific organelle stains. A prominent example is Deep Red Anthraquinone (B42736) 5 (DRAQ5™), a far-red fluorescent dye used for nuclear staining in both live and fixed cells. nih.govnih.gov DRAQ5, which is 1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione, is structurally related to 1,5-diaminoanthraquinone. Its high affinity for DNA allows it to specifically label the nucleus, making it a valuable tool in flow cytometry, confocal microscopy, and high-content screening. nih.gov The core structure provided by the diaminoanthracene moiety is essential for its DNA-binding and fluorescent properties.

While DRAQ5 is a derivative of the oxidized form (anthraquinone), the fundamental principle of utilizing the diamino-anthracene scaffold for targeting specific cellular components remains a key strategy. The development of probes for other organelles, such as mitochondria, often involves the incorporation of a lipophilic cation into the fluorophore structure to facilitate accumulation within the negatively charged mitochondrial matrix. nih.govabpbio.com The amino groups of this compound could potentially be modified with such cationic groups to develop mitochondria-specific probes.

Catalytic Applications and Ligand Design

The field of catalysis is continually seeking novel ligand scaffolds that can impart unique reactivity and selectivity to metal centers or act as organocatalysts themselves. The rigid structure and the presence of two coordinating nitrogen atoms make this compound an interesting candidate for ligand design in both transition metal catalysis and organocatalysis.

Role as Ligands in Transition Metal Catalysis

Polydentate ligands containing amido-donor groups are known to stabilize early transition metals and create well-defined reactive sites. biointerfaceresearch.com While direct studies on this compound as a ligand are not extensively reported, its diamino functionality suggests its potential to form stable complexes with transition metals. Schiff bases derived from diamines and their metal complexes have been widely explored for their catalytic activities. mdpi.comnih.gov It is conceivable that Schiff bases prepared from this compound could act as effective ligands for a variety of transition metals, potentially catalyzing reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The planar and extended aromatic system of the anthracene core could also influence the electronic properties and steric environment of the resulting metal complex, leading to unique catalytic performance.

Organic Catalysis Mediated by this compound-Derived Structures

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral diamines are a well-established class of organocatalysts. While research on organocatalysts derived specifically from this compound is not prominent, the principles of bifunctional catalysis suggest its potential. By functionalizing the two amino groups with different chemical moieties, one could create a chiral scaffold capable of activating both the nucleophile and the electrophile in a reaction. For instance, one amino group could be modified to act as a Brønsted base or acid, while the other could be derivatized to provide steric hindrance and induce stereoselectivity. Such a design could be applicable to a range of organic transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.

Molecular Switches and Logic Gates Based on Reversible Photophysical Changes

The field of molecular electronics is rapidly advancing, with a particular focus on the development of molecular-level switches and logic gates that can perform computational functions. Anthracene derivatives, including this compound, are promising candidates for these applications due to their robust and reversible photophysical properties. The core principle behind their use lies in the ability to modulate their fluorescence emission—the "output"—in response to external stimuli, or "inputs." This on-off switching capability is the foundation for creating binary logic gates.

A predominant mechanism governing the switching behavior in many anthracene-based molecular systems is photoinduced electron transfer (PET). In a typical PET-based sensor or switch, the anthracene unit acts as the fluorophore. When it absorbs light, it is promoted to an excited state. If a suitable electron donor (receptor) is nearby, an electron can be transferred to the excited anthracene, which quenches its fluorescence, resulting in an "off" state. By modulating the ability of the receptor to donate an electron, the fluorescence can be turned "on". This modulation is achieved through chemical inputs, such as the presence of protons (pH) or metal ions, which can bind to the receptor and alter its electronic properties. For instance, protonation of an amine-containing receptor can inhibit its ability to donate an electron, thereby restoring the fluorescence of the anthracene core.

Anthracene derivatives have been successfully employed to construct a variety of molecular logic gates, including AND, OR, NOR, XNOR, and INHIBIT gates. For example, an AND logic gate can be designed using an anthracene derivative with two different receptor groups. In such a system, the fluorescence remains quenched ("off") unless both specific chemical inputs are present to interact with their respective receptors, simultaneously inhibiting the PET process and turning the fluorescence "on". This multi-input capability allows for the construction of more complex computational systems at the molecular level.

The photophysical properties of this compound make it a suitable component for such molecular switches. Its fluorescence emission is sensitive to the surrounding environment, a property known as solvatochromism. The polarity of the solvent can significantly influence the fluorescence quantum yield of this compound and its derivatives. This sensitivity to the microenvironment provides a basis for a molecular switch where the solvent polarity acts as an input. For instance, a derivative of this compound could be designed to be fluorescent ("on") in a non-polar environment and non-fluorescent ("off") in a polar environment, or vice versa.

Below is a data table illustrating the solvatochromic properties of 1,5-diaminoanthracene, which demonstrates its potential for use in solvent-sensitive molecular switches. The table shows the changes in the maximum emission wavelength (λEm) and fluorescence quantum yield (Φf) in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Emission Max (λEm) (nm) | Fluorescence Quantum Yield (Φf) |

| Hexane | 1.88 | 475 | 0.25 |

| Dioxane | 2.21 | 494 | 0.33 |

| Diethyl ether | 4.34 | 488 | 0.38 |

| Chloroform | 4.81 | 506 | 0.53 |

| Ethyl acetate | 6.02 | 499 | 0.44 |

| Tetrahydrofuran | 7.58 | 500 | 0.44 |

| Dichloromethane | 8.93 | 507 | 0.49 |

| Acetone | 20.7 | 505 | 0.35 |

| Acetonitrile | 37.5 | 506 | 0.28 |

| Dimethyl sulfoxide | 46.7 | 511 | 0.12 |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly shows that as the solvent polarity increases (higher dielectric constant), the fluorescence quantum yield of 1,5-diaminoanthracene generally decreases, while the emission maximum undergoes a bathochromic (red) shift. This pronounced change in fluorescence in response to solvent polarity could be harnessed to create a molecular logic gate where the solvent environment is one of the inputs. By combining this solvatochromic behavior with other input modalities, such as light or specific analytes, more complex and versatile molecular computing devices based on this compound can be envisioned.

Future Research Directions and Overarching Challenges

Innovation in Green and Sustainable Synthetic Methodologies

The current synthesis of many specialty amines, including aromatic diamines, often relies on methods that are not environmentally benign. rsc.org Future research must prioritize the development of green and sustainable synthetic routes for 1,5-Anthracenediamine. A significant area of focus is the shift from petroleum-based feedstocks to renewable resources. nih.govresearchgate.net While the direct synthesis from biomass is a long-term goal, intermediate strategies can significantly reduce the environmental impact.

Key areas for innovation include:

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of amines is a rapidly growing field. researchgate.netmdpi.comnih.gov Research into engineering specific enzymes for the amination of anthracene (B1667546) or its precursors could provide a highly selective and environmentally friendly production method. acs.orgnih.govresearchgate.net Biocatalytic processes often occur under mild conditions, reducing energy consumption and waste generation. researchgate.net

Catalytic Methods: The development of novel catalysts, such as those based on earth-abundant metals, can lead to more efficient and sustainable chemical syntheses. rsc.org For instance, catalytic amination strategies that avoid harsh reagents and minimize waste are highly desirable.

Renewable Feedstocks: Exploring pathways to produce this compound from lignin or other renewable aromatic sources is a key long-term objective. rsc.orgresearchgate.net This would contribute to a more circular economy and reduce reliance on fossil fuels. nih.gov

A comparative look at traditional versus green synthetic approaches highlights the potential benefits:

| Metric | Traditional Synthesis | Green Synthesis (Projected) |

| Feedstock | Petroleum-based | Renewable (e.g., biomass) |